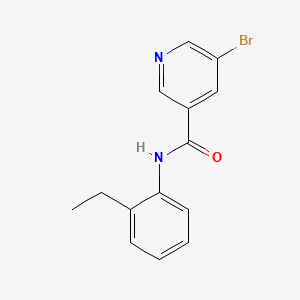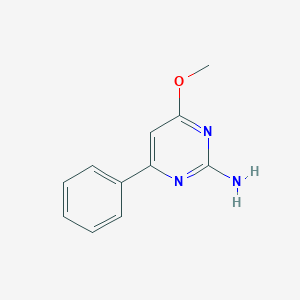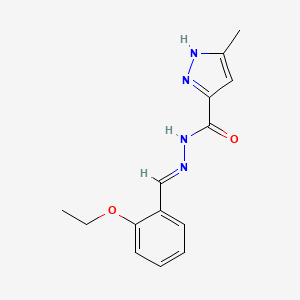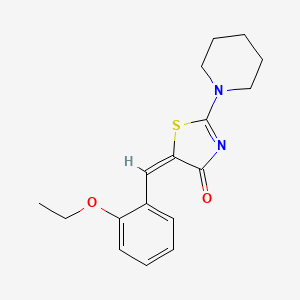
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1H-tetrazol-1-ylacetyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves asymmetric 1,3-dipolar cycloaddition reactions, where chiral azomethine ylides react with alkenoylcamphorsultams, producing trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group at C(4) of the pyrrolidine ring in high diastereomeric ratios (Karlsson & Högberg, 2001). These compounds can serve as chiral building blocks for synthesizing bioactive pyrrolidines, demonstrating the versatility and efficiency of the synthesis process for such complex molecules.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, closely related to the compound , has been elucidated through various spectroscopic and computational techniques. For instance, studies on similar compounds have employed X-ray diffraction, NMR spectroscopy, and theoretical calculations to confirm the configurations and detailed molecular geometry (Shen et al., 2012). These analyses highlight the importance of accurate molecular structure determination in understanding the compound's potential chemical behavior and applications.
Chemical Reactions and Properties
The chemical reactivity of such pyrrolidine derivatives often involves cycloaddition reactions, demonstrating their potential as intermediates in synthesizing more complex molecular structures. For example, 3-methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles undergo [3+2]-cycloaddition reactions with maleimides, leading to novel pyrrolo-pyridazines, showcasing the diverse chemical reactivity of these compounds (Deryabina et al., 2006).
Propiedades
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-9-5-16(7-12(9,19)10-3-2-4-10)11(18)6-17-8-13-14-15-17/h8-10,19H,2-7H2,1H3/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWZIDWAEVETIF-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1H-tetrazol-1-ylacetyl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)



![5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)


![(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5527357.png)
![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)